![molecular formula C10H20O3S B14220767 Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester CAS No. 594836-30-3](/img/structure/B14220767.png)
Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a sulfinyl group and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester typically involves the esterification of acetic acid with a suitable alcohol in the presence of a catalyst. One common method is the reaction of acetic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where acetic acid and tert-butyl alcohol are fed into a reactor containing a solid acid catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its sulfinyl and ester groups. The sulfinyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, tert-butyl ester: Similar ester structure but lacks the sulfinyl group.
Acetic acid, [(S)-(1,1-dimethylethyl)sulfinyl]-, ethyl ester: Similar structure with an ethyl ester instead of a tert-butyl ester.
Acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, methyl ester: Similar structure with a methyl ester instead of a tert-butyl ester.
Uniqueness
The presence of both the sulfinyl group and the tert-butyl ester in acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester makes it unique compared to other similar compounds
Propriétés
Numéro CAS |
594836-30-3 |
|---|---|
Formule moléculaire |
C10H20O3S |
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
tert-butyl 2-[(R)-tert-butylsulfinyl]acetate |
InChI |
InChI=1S/C10H20O3S/c1-9(2,3)13-8(11)7-14(12)10(4,5)6/h7H2,1-6H3/t14-/m1/s1 |
Clé InChI |
SQDGOSHTGDYCQI-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[S@@](=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)CS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenemethanamine, N-[2-(phenylseleno)butyl]-](/img/structure/B14220685.png)
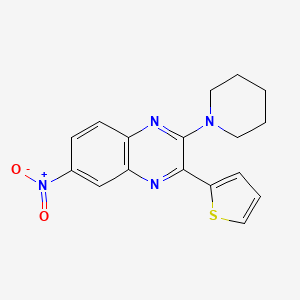
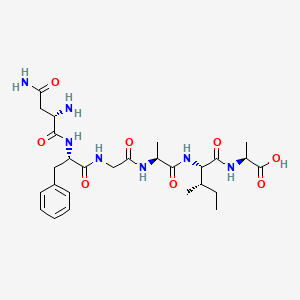
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine](/img/structure/B14220698.png)
![4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid](/img/structure/B14220704.png)
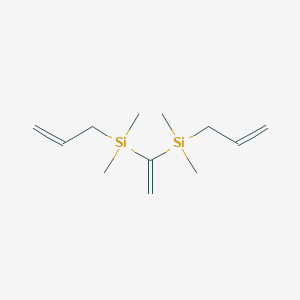
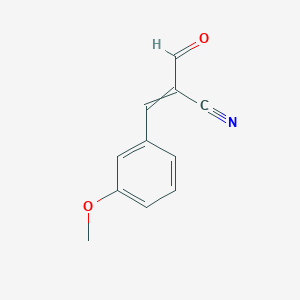
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)
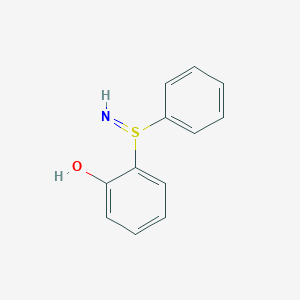
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
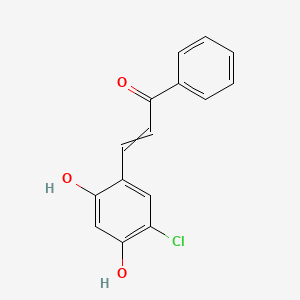
silane](/img/structure/B14220766.png)
